Potassium Succinate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

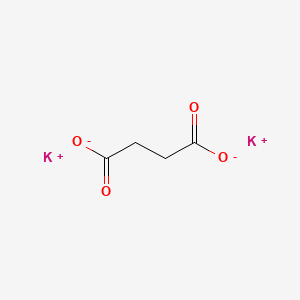

Potassium Succinate can be synthesized through the neutralization reaction between succinic acid and potassium hydroxide. The reaction is typically carried out in an aqueous solution, where succinic acid (C4H6O4) reacts with potassium hydroxide (KOH) to form dithis compound (C4H4K2O4) and water (H2O):

C4H6O4 + 2KOH → C4H4K2O4 + 2H2O

Industrial Production Methods

In industrial settings, dithis compound is produced by reacting succinic acid with potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3). The reaction is conducted in a controlled environment to ensure the complete conversion of reactants to the desired product. The resulting dithis compound is then purified through crystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium Succinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium fumarate.

Reduction: It can be reduced to form this compound.

Substitution: It can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is used for reduction.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Potassium fumarate (C4H2K2O4)

Reduction: this compound (C4H6K2O4)

Substitution: Halogenated derivatives of succinic acid

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of potassium succinate. A molecular docking study indicated that this compound exhibits significant antibacterial action, with a minimal binding energy of -5.3 kcal/mol. This suggests its effectiveness against bacterial infections, especially in the context of rising antibiotic resistance. The compound's bioactivity is attributed to its acidic nature, which enhances its potential as a natural antibiotic .

Endothelial Barrier Repair

Potassium dehydroandrographolide succinate (a derivative of this compound) has been shown to promote endothelial barrier repair in pathological vascular remodeling. This property indicates its potential use in treating vascular-related diseases and conditions where endothelial integrity is compromised .

Agricultural Applications

Soil Fertility and Plant Growth

this compound has been investigated for its role as a fertilizer additive. Its application can enhance soil fertility by providing essential nutrients that facilitate plant growth. Studies have demonstrated that this compound can improve the availability of nutrients in the soil, leading to better crop yields .

Industrial Applications

Biodegradable Plastics

this compound serves as a precursor for the production of biodegradable polymers such as poly(butylene succinate). These polymers are synthesized through polycondensation reactions involving 1,4-butanediol derived from this compound. The increasing demand for sustainable materials has driven research into biobased succinate production, with companies like BioAmber and BASF leading initiatives in this area .

Material Science

Crystal Growth and Properties

Research has focused on the growth of semi-organic single crystals of this compound-succinic acid using slow evaporation techniques. These crystals exhibit unique structural, thermal, optical, and electrical properties that make them suitable for various applications in electronic devices and sensors . The study of these properties is crucial for the development of advanced materials.

Case Studies

Wirkmechanismus

Potassium Succinate exerts its effects primarily through its role as a metabolic intermediate in the citric acid cycle. It participates in the conversion of succinate to fumarate, catalyzed by the enzyme succinate dehydrogenase. This reaction is a key step in the production of adenosine triphosphate (ATP), the primary energy currency of cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium succinate (C4H5KO4)

- Sodium succinate (C4H4Na2O4)

- Ammonium succinate (C4H8N2O4)

Uniqueness

This compound is unique due to its specific potassium content, which imparts distinct buffering properties and solubility characteristics. Compared to sodium succinate, it has a higher solubility in water and a different pH buffering range. Its potassium ions also play a vital role in various biological processes, making it particularly useful in medical and biochemical applications .

Eigenschaften

CAS-Nummer |

676-47-1 |

|---|---|

Molekularformel |

C4H6KO4 |

Molekulargewicht |

157.19 g/mol |

IUPAC-Name |

dipotassium;butanedioate |

InChI |

InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |

InChI-Schlüssel |

ZCWYDQNATAJCIN-UHFFFAOYSA-N |

SMILES |

C(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Kanonische SMILES |

C(CC(=O)O)C(=O)O.[K] |

Key on ui other cas no. |

676-47-1 22445-04-1 |

Piktogramme |

Irritant |

Synonyme |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of potassium succinate?

A1: The molecular formula for this compound is C4H4K2O4. Its molecular weight is 248.32 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to characterize this compound. These analyses provide insights into the vibrational modes and chemical bonds within the molecule. []

Q3: Does the crystal structure of this compound influence its properties?

A3: Yes, this compound trihydrate (C4H4O4K2·3H2O) crystallizes in an orthorhombic system. This structure, where succinate ions and water molecules lie on mirror planes, is stabilized by hydrogen bonds and interactions with potassium ions. These structural features likely contribute to its observed properties. [, ]

Q4: Has this compound shown promise in specific material applications?

A4: Research indicates that this compound can be used as a compatibilizer to improve the dispersion of clay layers within a polypropylene matrix. This has implications for enhancing the mechanical and physical properties of the resulting composite materials. []

Q5: What is known about the catalytic properties of this compound?

A5: this compound plays a role in biochemical reactions. For instance, it can be used as a respiratory substrate in studies examining oxidative phosphorylation and proton exchange in isolated mitochondria. [, ]

Q6: Have computational methods been applied to study this compound?

A6: Yes, molecular docking studies have been employed to investigate the potential antibacterial action of this compound-succinic acid. These simulations help to visualize and predict how the compound might interact with bacterial targets. []

Q7: How stable is this compound under different conditions?

A7: While specific stability data might vary depending on the formulation and storage conditions, this compound is generally considered stable. It is crucial to consider factors like temperature, humidity, and exposure to light when formulating and storing this compound. [, , ]

Q8: Does this compound have any known biological effects?

A8: Research suggests potential roles for this compound in several biological processes:

- Cardioprotective Effects: Some studies suggest this compound may offer cardioprotective benefits, particularly in models of myocardial infarction. This potential benefit is thought to be linked to its influence on cellular energy metabolism. [, , ]

- Influence on Renal Function: this compound has been shown to impact renal function, particularly in relation to diuresis and electrolyte balance. Studies in rats demonstrate that potassium loading, including with this compound, can increase glomerular filtration rate and influence the excretion of sodium, potassium, and chloride. [, ]

- Impact on Plant Growth: this compound has been explored as a potential growth regulator in plant tissue culture. Studies suggest it may positively influence the regeneration and growth of microshoots in certain plant species. []

Q9: Are there any known interactions of this compound with enzymes?

A9: this compound has been found to influence the activity of certain enzymes:

- Phosphofructokinase: this compound can activate phosphofructokinase, a key regulatory enzyme in glycolysis, in carrot roots. This activation is thought to be primarily due to the succinate anion. Understanding these interactions is important for comprehending the regulation of carbohydrate metabolism in plants. []

- Adenosine 5'-Monophosphate Aminohydrolase: The activity of this enzyme, involved in nucleotide metabolism, is influenced by the presence of this compound. Studies on cod muscle extracts have shown that this compound can affect the enzyme's activity levels under specific conditions. []

Q10: What is known about the toxicity profile of this compound?

A10: While generally considered safe for its intended uses, limited data is available on the long-term toxicity of this compound. As with any chemical compound, it's crucial to handle it with care and follow appropriate safety guidelines. [, ]

Q11: Is there information available regarding the environmental impact of this compound?

A11: Research on the ecotoxicological effects of this compound is scarce. Given the growing emphasis on sustainability, it's essential to investigate its potential impact on the environment and explore strategies to mitigate any negative effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.